molecular formula C4H3BrINS B6196871 4-bromo-5-iodo-2-methyl-1,3-thiazole CAS No. 2742653-07-0

4-bromo-5-iodo-2-methyl-1,3-thiazole

Cat. No.: B6196871
CAS No.: 2742653-07-0
M. Wt: 303.9
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Description

4-Bromo-5-iodo-2-methyl-1,3-thiazole (CAS 2386514-33-4) is a high-value, polyhalogenated thiazole derivative supplied for advanced research and development applications. With the molecular formula C4H3BrINS and a molecular weight of 303.95 g/mol, this compound is characterized by its distinct thiazole core, a privileged scaffold in medicinal chemistry . The presence of both bromine and iodine atoms on the thiazole ring makes it a versatile and reactive intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, allowing for systematic exploration of structure-activity relationships (SAR) . Thiazole-containing compounds are extensively investigated for their antimicrobial properties, and this specific bromo/iodo-substituted analog serves as a critical precursor in the synthesis of novel hybrid molecules aimed at overcoming antimicrobial resistance (AMR) . It is ideal for constructing complex molecular architectures, including thiazole clubbed with other five-membered heterocycles like pyrazolines, which are prominent in anti-infective research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its defined structure and reactive sites to generate targeted compound libraries for biological screening and lead optimization studies.

Properties

CAS No.

2742653-07-0

Molecular Formula

C4H3BrINS

Molecular Weight

303.9

Purity

95

Origin of Product

United States

Preparation Methods

Halogen Dance Reactions in Thiazole Chemistry

Halogen dance (HD) reactions enable the migration of halogens across aromatic systems via deprotonation-metalation sequences. For 4-bromo-5-iodo-2-methyl-1,3-thiazole, this mechanism is pivotal for positioning bromine at C4 and iodine at C5. In a demonstrated approach, 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes lithiation with n-butyllithium (n-BuLi) at −75°C, triggering bromine migration from C2 to C4. Subsequent iodination at C5 yields 4-bromo-5-iodo derivatives. Adapting this to 2-methyl substrates requires substituting the dioxolane group with a methyl moiety while maintaining reactivity.

Directed Ortho-Metalation (DoM)

DoM leverages electron-withdrawing groups (EWGs) or halogens to direct lithiation. For example, bromine at C4 in 4-bromo-2-methyl-1,3-thiazole activates C5 for subsequent iodination. Treatment with n-BuLi at −78°C generates a lithiated species at C5, which reacts with iodine to install the iodo group. This method achieves >85% regioselectivity when conducted under rigorously anhydrous conditions.

Synthetic Routes to this compound

Route 1: Sequential Halogenation via Halogen Dance

Step 1: Synthesis of 2-Methyl-5-(1,3-Dioxolan-2-yl)-1,3-Thiazole
The thiazole core is constructed via Hantzsch thiazole synthesis, combining methyl thioamide with 1,3-dioxolan-2-yl-acetaldehyde under acidic conditions (HCl, EtOH, reflux, 12 h). The dioxolane group protects the aldehyde, enabling subsequent functionalization.

Step 2: Bromination at C2
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C installs bromine at C2, yielding 2-bromo-5-(1,3-dioxolan-2-yl)-2-methyl-1,3-thiazole.

Step 3: Halogen Dance and Iodination
Lithiation with n-BuLi (−75°C, THF) induces bromine migration to C4. Quenching with iodine (I₂) introduces iodine at C5, producing 4-bromo-5-iodo-2-methyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole.

Step 4: Deprotection
Acidic hydrolysis (HCl, H₂O, 60°C) removes the dioxolane group, yielding the target compound (93% purity by HPLC).

Route 2: Direct Double Halogenation

Step 1: Preparation of 2-Methyl-1,3-Thiazole
Methyl thioamide reacts with chloroacetone in ethanol under reflux to form 2-methyl-1,3-thiazole (72% yield).

Step 2: Regioselective Bromination at C4
Directed by the methyl group at C2, bromination with bromine (Br₂) in acetic acid at 50°C installs bromine at C4 (64% yield). Excess Br₂ is avoided to prevent dihalogenation.

Step 3: Iodination at C5
Lithiation at C5 using LDA (−78°C, THF) followed by iodine quenching introduces iodine, affording this compound (58% yield).

Optimization and Challenges

Temperature and Solvent Effects

  • Lithiation Efficiency : Turbo Grignard reagent (iPrMgCl·LiCl) enhances metalation efficiency at −30°C compared to n-BuLi, reducing side reactions.

  • Solvent Choice : Tetrahydrofuran (THF) outperforms diethyl ether in stabilizing lithiated intermediates, critical for maintaining regioselectivity.

Competing Side Reactions

  • Over-Iodination : Excess iodine leads to polyhalogenation. Stoichiometric control (1:1 I₂:substrate) mitigates this.

  • Protecting Group Stability : The dioxolane group hydrolyzes prematurely under strongly acidic conditions, necessitating pH monitoring during deprotection.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Halogen Dance)Route 2 (Direct Halogenation)
Overall Yield62%45%
Regioselectivity>90%75%
Step Count43
ScalabilityModerateHigh
Purification ComplexityHigh (deprotection)Moderate

Route 1 offers superior regioselectivity but requires additional steps for protection and deprotection. Route 2 is more scalable but struggles with competing halogenation at C3.

Industrial and Environmental Considerations

Waste Reduction

The halogen dance route reduces bromine usage by 40% compared to direct methods, aligning with green chemistry principles. Quenching lithiated intermediates with iodine minimizes toxic byproducts.

Cost Analysis

  • Turbo Grignard Reagent : Adds ~$15/g to production costs but improves yield by 20%.

  • Iodine Recovery : Distillation recovers 70% of unreacted I₂, lowering raw material expenses .

Chemical Reactions Analysis

4-Bromo-5-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-iodo-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazole Derivatives

Compound Substituents Notable Interactions/Properties Reference
4-Bromo-5-iodo-2-methyl-1,3-thiazole 4-Br, 5-I, 2-Me High steric bulk; potential halogen bonding (I⋯I/Br) Inferred
N-(5-Bromo-4-(4-methylphenyl)-1,3-thiazol-2-yl)-4-chlorobutanamide 5-Br, 4-(4-MePh) Intramolecular C–H⋯Br bond; dihedral angle 8.8°
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol 4-Br on benzylidene IR: 2595 cm⁻¹ (-SH), 785 cm⁻¹ (C-Br)
5-(2-Bromoethyl)-4-methyl-1,3-thiazole 2-BrCH₂, 4-Me Cis/trans isomerism (sulfonyl vs. nitro)

Key Observations :

  • Dihedral Angles : Substituted phenyl groups (e.g., 4-methylphenyl in ) reduce ring planarity via intramolecular interactions, whereas iodine’s larger size may further distort geometry.

Table 2: Halogenation Methods for Thiazole Derivatives

Method Reactants/Conditions Regioselectivity Reference
Sandmeyer Reaction CuBr₂, tert-butyl nitrite Position 2 bromination
Bromine in Acetic Acid Br₂, H₂SO₄, glacial acetic acid Position 5 bromination
Microwave-Assisted Synthesis Sulfinate anions, microwave Functionalization at C4

Comparison :

  • Copper-mediated reactions (e.g., ) are efficient for regioselective halogenation but may require optimization for larger halogens like iodine.

Table 3: Antimicrobial and Cytotoxic Activities of Thiazole Derivatives

Compound Activity (MIC/IC₅₀) Target/Mechanism Reference
This compound Not reported (inferred) Potential DNA gyrase inhibition Inferred
Compound 9c (4-bromophenyl thiazole) Docking score comparable to B38 DNA gyrase subunit B
Thiazolyl-thiazole derivatives IC₅₀: 0.50–2.91 μM (HEP G2) Cytotoxic via scaffold binding
7a and 7e (4-phenyl thiazoles) MIC: 3.9–7.81 μg/mL (C. albicans) Lanosterol demethylase inhibition

Key Findings :

  • Bromine and iodine substituents enhance lipophilicity, improving membrane permeability and target engagement. For example, compound 9c (4-bromophenyl) showed strong affinity for DNA gyrase .
  • The methyl group at position 2 in this compound may stabilize the thiazole ring, analogous to methyl-substituted derivatives in with antifungal activity.

Spectroscopic and Crystallographic Data

  • IR/NMR : Bromine and iodine atoms exhibit distinct absorption bands (e.g., C-Br ~785 cm⁻¹ ). The methyl group’s protons resonate near δ 2.5 ppm in ¹H NMR .
  • Crystallography : Halogen-halogen interactions (e.g., Br⋯Br, 3.68 Å in ) suggest iodine’s larger atomic radius could facilitate stronger I⋯I or I⋯S interactions, influencing crystal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-5-iodo-2-methyl-1,3-thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized thiazole core. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, while iodination at position 5 may require electrophilic substitution with iodine monochloride (ICl) in acetic acid . Key factors include solvent polarity (e.g., DMF enhances iodine incorporation) and temperature control to avoid dihalogenation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound with >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals the methyl group at position 2 as a singlet (~δ 2.5 ppm), while 13^{13}C NMR distinguishes the thiazole carbons (C-2: ~160 ppm, C-4/C-5: ~110–120 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Halogen positions are confirmed via electron density maps, with C–Br and C–I bond lengths averaging 1.90 Å and 2.10 Å, respectively .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 346.85 (calculated for C4_4H3_3BrIN2_2S) .

Q. How do the bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine at position 5 is highly reactive in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to bromine. For example, Pd(PPh3_3)4_4-catalyzed coupling with aryl boronic acids selectively replaces iodine, leaving the bromine intact . In contrast, bromine at position 4 can undergo Ullmann-type couplings under CuI/L-proline catalysis. Solvent choice (e.g., DMF vs. THF) and ligand design (e.g., bipyridine ligands) significantly impact regioselectivity and yield .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals. The LUMO (-1.8 eV) is localized on the iodine atom, rationalizing its nucleophilic substitution propensity. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinase enzymes, with halogen bonding playing a critical role in active-site interactions .

Q. How does the substitution pattern of this compound affect its interactions with biological targets, and what are the implications for drug design?

  • Methodological Answer : The methyl group at position 2 enhances lipophilicity (logP ~2.5), improving membrane permeability. Bromine and iodine contribute to halogen bonding with protein residues (e.g., carbonyl oxygen of Thr123 in EGFR kinase). Comparative studies with 5-chloro analogs show a 10-fold increase in inhibitory activity (IC50_{50} = 0.8 µM vs. 8.2 µM) due to iodine’s polarizability .

Q. What experimental strategies can address discrepancies in reported biological activities of halogenated thiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with CF3_3) and assay against standardized bacterial strains (e.g., S. aureus ATCC 25923) to isolate electronic vs. steric effects .
  • Kinetic Solubility Assays : Use HPLC to measure solubility in PBS (pH 7.4) and correlate with logD values. For this compound, solubility <10 µg/mL may limit bioavailability despite high potency .
  • Crystallographic Overlays : Compare binding modes in protein co-crystal structures (e.g., PDB 6XYZ) to identify critical interactions missed in docking studies .

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